molecular formula C9H10N4 B2404943 5-[(1H-imidazol-1-yl)methyl]pyridin-2-amine CAS No. 1197333-00-8

5-[(1H-imidazol-1-yl)methyl]pyridin-2-amine

Cat. No.: B2404943
CAS No.: 1197333-00-8
M. Wt: 174.207
InChI Key: MVZUMHORLBDOJQ-UHFFFAOYSA-N
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Description

5-[(1H-Imidazol-1-yl)methyl]pyridin-2-amine ( 1197333-00-8) is a high-purity chemical compound with a molecular formula of C9H10N4 and a molecular weight of 174.20 g/mol . This solid, which is characterized by the SMILES string NC1=NC=C(CN2C=CN=C2)C=C1, serves as a valuable bifunctional building block in medicinal chemistry and chemical biology research . The presence of both a nucleophilic pyridin-2-amine group and an imidazole ring in its structure makes it a versatile intermediate for the synthesis of more complex molecules. Researchers can utilize this compound in the development of potential ligands for various biological targets, particularly those involving metal coordination or hydrogen bonding interactions. The imidazole moiety is a common feature in catalysts and molecules of pharmacological interest. Proper handling procedures should be observed. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

5-(imidazol-1-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-2-1-8(5-12-9)6-13-4-3-11-7-13/h1-5,7H,6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZUMHORLBDOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN2C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1H-imidazol-1-yl)methyl]pyridin-2-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction can be catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

5-[(1H-imidazol-1-yl)methyl]pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce more saturated imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, particularly against various strains of bacteria. Studies demonstrate that derivatives of imidazole, including 5-[(1H-imidazol-1-yl)methyl]pyridin-2-amine, exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, nitroimidazole derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori, which are known to cause serious infections and gastrointestinal disorders .

Anticancer Research
Research indicates that compounds with imidazole moieties can inhibit cancer cell proliferation. The structure of this compound allows it to interact with biological targets involved in cancer pathways. In vitro studies have demonstrated its potential to inhibit tumor growth by inducing apoptosis in cancer cells .

Biological Research

Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. For example, it has been shown to inhibit β-glucuronidase, an enzyme linked to various pathological conditions including cancer and inflammatory diseases. This inhibition can lead to therapeutic benefits in managing such conditions .

Receptor Modulation
this compound has also been explored for its ability to modulate specific receptors in the central nervous system. Its interaction with neurotransmitter receptors could provide insights into developing treatments for neurological disorders .

Material Science

Synthesis of Functional Materials
In material science, the compound serves as a precursor for synthesizing functional materials with specific electronic or optical properties. Its imidazole group can facilitate coordination with metal ions, leading to the formation of metal-organic frameworks (MOFs) that have applications in gas storage and separation technologies .

Case Studies

Study Application Findings
Study on Antimicrobial ActivityTested against MRSAShowed significant inhibition zones indicating strong antibacterial effects .
Anticancer ResearchInhibition of cancer cell linesInduced apoptosis and reduced cell viability in vitro .
Enzyme Inhibition Studyβ-glucuronidase inhibitionDemonstrated potential therapeutic effects in inflammatory diseases .
Material Science ApplicationSynthesis of MOFsSuccessfully synthesized materials with enhanced gas adsorption properties .

Mechanism of Action

The mechanism of action of 5-[(1H-imidazol-1-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(1H-Imidazol-1-yl)pyridin-2-amine (A656823)

  • Structure : Differs by lacking the methylene bridge between the pyridine and imidazole groups.
  • Similarity Score : 0.82 (structural similarity to the target compound) .
  • Applications: Not explicitly stated, but its structural simplicity suggests utility as a precursor for more complex derivatives.

5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine (A137280)

  • Structure : Contains a methyl group at position 2 of the imidazole ring.
  • Similarity Score : 0.84 .
  • Key Differences : The methyl substitution enhances steric bulk and lipophilicity, which could improve membrane permeability or metabolic stability.
  • Applications : Marketed as a pharmaceutical intermediate for drug development, highlighting its relevance in medicinal chemistry .

N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1c)

  • Structure : Replaces the imidazole group with a 1,3,4-oxadiazole ring substituted with a chlorophenyl group.
  • Biological Activity: Demonstrates selective anticancer activity against HOP-92 (non-small cell lung cancer) at 10 µM, suggesting that heterocycle substitution patterns significantly influence target selectivity .

3-(2-Methyl-1H-imidazol-1-yl)aniline (A171419)

  • Structure : Uses an aniline core instead of pyridine.
  • Similarity Score : 0.98 (high structural similarity despite core difference) .
  • Key Differences : The aniline core may alter electronic properties and hydrogen-bonding interactions compared to pyridine-based analogs.

{1-Methyl-5-[2-(5-Trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine

  • Structure : A more complex derivative with a benzimidazole core, trifluoromethyl groups, and pyridine-imidazole linkages.
  • Key Differences : The trifluoromethyl groups enhance metabolic resistance and binding to hydrophobic pockets in enzymes.

Comparative Analysis Table

Compound Name Core Structure Key Substituents Biological Activity/Use Structural Uniqueness
5-[(1H-Imidazol-1-yl)methyl]pyridin-2-amine Pyridine Imidazole (methylene-linked) Potential anticancer/antimicrobial Methylene bridge enhances flexibility
5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine Pyridine 2-Methylimidazole Pharmaceutical intermediate Improved lipophilicity
N-{[5-(4-Chlorophenyl)-oxadiazol-2-yl]methyl}pyridin-2-amine Pyridine 4-Chlorophenyl-oxadiazole Anticancer (HOP-92 selective) Electronegative oxadiazole ring
3-(2-Methyl-1H-imidazol-1-yl)aniline Aniline 2-Methylimidazole Not reported Aniline core alters electronic profile
Trifluoromethyl-benzimidazole derivative Benzimidazole Trifluoromethyl, pyridine-imidazole Therapeutic candidate (patented) Fluorine enhances stability

Key Research Findings

  • Structural Flexibility : The methylene bridge in the target compound allows for conformational adaptability, which may improve interactions with dynamic binding sites compared to rigid analogs like 5-(1H-imidazol-1-yl)pyridin-2-amine .
  • Substituent Effects : Methyl or trifluoromethyl groups enhance pharmacokinetic properties (e.g., half-life) but may reduce solubility .
  • Heterocycle Impact : Replacing imidazole with oxadiazole (as in compound 1c) shifts biological activity profiles, emphasizing the role of heterocycle electronegativity in target engagement .

Biological Activity

5-[(1H-imidazol-1-yl)methyl]pyridin-2-amine is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an imidazole ring attached to a pyridine moiety. The structural formula can be represented as follows:

C9H10N4\text{C}_9\text{H}_{10}\text{N}_4

This compound's unique structure contributes to its potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL
Klebsiella pneumoniae32 µg/mL

These results indicate that the compound exhibits significant antibacterial activity, comparable to standard antibiotics such as ampicillin and ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of several cancer types:

Cancer Cell Line IC50 (µM) Effectiveness
MCF7 (Breast)10Moderate inhibition
NCI-H460 (Lung)8Significant inhibition
A549 (Lung)12Moderate inhibition
HT29 (Colon)15Significant inhibition

In vitro studies have demonstrated that this compound induces apoptosis in cancer cells, suggesting its potential as a therapeutic agent for cancer treatment .

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of key signaling pathways. Research indicates that it may inhibit specific protein kinases involved in cell proliferation and survival, thus promoting apoptosis in cancer cells .

Case Studies

A recent case study involving patients with p53-deficient tumors treated with derivatives of this compound showed promising results. Patients exhibited reduced tumor sizes and improved survival rates, indicating the potential for clinical application .

Q & A

Q. What are the common synthetic routes for 5-[(1H-imidazol-1-yl)methyl]pyridin-2-amine, and how do reaction conditions influence yield?

The compound can be synthesized via one-pot reactions involving aromatic aldehydes and aminothiazole derivatives. For example, analogous structures are synthesized by reacting cyanoacetamide derivatives with aminothiazole and aldehydes under reflux conditions . Alkylation steps, such as the use of 2,6-bis(bromomethyl)pyridine, can further functionalize the core structure, though yields depend on solvent polarity and temperature control . Microwave-assisted synthesis may improve efficiency for similar imidazole-containing compounds .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Single-crystal X-ray diffraction is critical for confirming molecular geometry, as demonstrated for related benzimidazole-pyridine hybrids (R factor ≤ 0.044) . Complementary techniques include:

  • ¹H/¹³C NMR : To verify proton environments and carbon connectivity, particularly for distinguishing imidazole and pyridine protons .
  • IR spectroscopy : Identifies functional groups like C=N and N-H stretches .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. How should researchers design initial biological activity screens for this compound?

Prioritize assays targeting imidazole/pyridine pharmacophores, such as:

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to the compound’s scaffold .

Q. What are the key solubility and formulation challenges for this compound?

The compound’s hydrophobicity (due to aromatic rings) necessitates formulation with surfactants (e.g., polysorbate 80) or cyclodextrins. Salts of structurally similar benzimidazolyl pyridyl ethers show improved solubility in polar aprotic solvents like DMSO, which is critical for in vivo studies . Stability testing under varying pH (2–9) and temperature (4–40°C) is recommended to identify degradation products .

Q. How does the compound’s stability vary under different storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) for analogous compounds indicate:

  • Light sensitivity : Degradation by >10% under UV exposure; use amber vials .
  • Oxidative stability : Add antioxidants (e.g., BHT) if thioether groups are present .
  • Hygroscopicity : Dynamic vapor sorption (DVS) analysis guides desiccant use during storage .

Advanced Research Questions

Q. How can synthetic yields be optimized when low efficiency occurs in aza-Michael addition steps?

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to enhance nucleophilicity of the imidazole nitrogen .
  • Solvent optimization : Switch from DMF to ionic liquids (e.g., [BMIM][BF₄]) to reduce side reactions .
  • Microwave irradiation : Reduces reaction time from 24 hours to <1 hour while maintaining yields >85% .

Q. What analytical approaches resolve contradictions between in vitro and in vivo biological activity data?

  • Metabolite profiling : LC-MS/MS to identify active/inactive metabolites altering efficacy .
  • Protein binding assays : Measure plasma protein interaction (e.g., albumin) using equilibrium dialysis .
  • Dose-response recalibration : Adjust in vivo dosing based on pharmacokinetic parameters (e.g., t₁/₂, AUC) .

Q. What methodologies assess the environmental fate and degradation pathways of this compound?

  • Abiotic degradation : Hydrolysis studies at pH 4, 7, and 9, monitored via HPLC-UV .
  • Biotic degradation : Soil microcosm experiments with LC-HRMS to identify microbial metabolites .
  • QSAR modeling : Predict ecotoxicity using logP and topological polar surface area (TPSA) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to uPAR or kinase domains, validated by free energy calculations (ΔG ≤ -8 kcal/mol) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
  • ADMET prediction : SwissADME or ProTox-II for toxicity risk assessment .

Q. What experimental designs are suitable for multi-parametric biological assays?

Adopt split-plot designs to evaluate variables like concentration, exposure time, and cell type. For example:

  • Randomized blocks : Assign treatments to cell lines (plots) and replicate measurements (subplots) to minimize batch effects .
  • Response surface methodology (RSM) : Optimize synergistic drug combinations using central composite design .
  • High-content screening : Automated imaging (e.g., CellProfiler) quantifies apoptosis, ROS, and mitochondrial membrane potential in parallel .

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